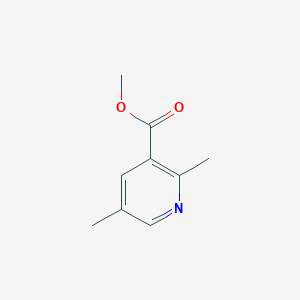

Methyl 2,5-dimethylnicotinate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,5-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)7(2)10-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQFVDKBVSOKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 2,5 Dimethylnicotinate

Direct Synthesis Approaches to Methyl 2,5-dimethylnicotinate

Direct synthesis methods aim to construct the this compound molecule in a straightforward manner, often by forming the ester from the corresponding carboxylic acid or by building the substituted pyridine (B92270) ring from acyclic precursors.

Esterification Reactions of 2,5-Dimethylnicotinic Acid

A common and direct route to this compound is the esterification of 2,5-dimethylnicotinic acid. This reaction involves the treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The general mechanism for this acid-catalyzed esterification, known as Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgmasterorganicchemistry.com

Several acidic catalysts can be employed for this transformation. Common choices include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). researchgate.net When using sulfuric acid, the reaction is typically carried out by refluxing a solution of the carboxylic acid in an excess of methanol, which also serves as the solvent. researchgate.netscholarsresearchlibrary.com The use of a large excess of methanol helps to drive the equilibrium towards the product side. masterorganicchemistry.com

Alternatively, thionyl chloride can be used to first convert the carboxylic acid to its more reactive acyl chloride derivative. The acyl chloride is then reacted with methanol to form the ester. This two-step, one-pot procedure can be advantageous for substrates that are sensitive to strong acidic conditions. researchgate.net

| Catalyst | Reagents | General Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | 2,5-Dimethylnicotinic acid, Methanol | Reflux in excess methanol | researchgate.netscholarsresearchlibrary.com |

| Thionyl Chloride (SOCl₂) | 2,5-Dimethylnicotinic acid, SOCl₂, Methanol | Dropwise addition of SOCl₂ at 0 °C, followed by heating | researchgate.net |

Table 1: Representative Conditions for the Esterification of 2,5-Dimethylnicotinic Acid

Cycloaddition Reactions for Pyridine Ring Formation

The formation of the substituted pyridine ring of this compound can be achieved through cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems from acyclic components. Various strategies, such as [4+2] and [3+3] cycloadditions, have been developed for the synthesis of pyridines. rsc.orgbeilstein-journals.org

One approach involves the [4+2] cycloaddition, or Diels-Alder reaction, between a 1-aza-diene and an alkyne or an alkyne equivalent. The specific substitution pattern of the diene and dienophile determines the final substitution of the pyridine ring. For the synthesis of this compound, a suitably substituted 1-aza-diene would need to react with an alkyne that can provide the remaining carbon atoms and the ester functionality or a precursor group.

Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules. This approach allows for the construction of highly substituted pyridines. The regioselectivity of the cycloaddition is a key challenge and is often controlled by the nature of the catalyst and the substituents on the reacting partners.

While specific examples for the direct synthesis of this compound via cycloaddition are not prevalent in the literature, the general principles of these reactions provide a viable synthetic pathway. For instance, a hypothetical [4+2] cycloaddition could involve a 1,4-disubstituted-1-azadiene reacting with methyl propiolate.

| Cycloaddition Type | Reactant 1 | Reactant 2 | General Catalyst/Conditions | Potential Product |

| [4+2] Diels-Alder | 1-Aza-diene derivative | Alkyne (e.g., methyl propiolate) | Thermal or Lewis Acid Catalysis | Substituted Dihydropyridine (B1217469) (requires oxidation) |

| [2+2+2] Cycloaddition | Acetonitrile (B52724) derivative | Substituted Alkyne 1 | Substituted Alkyne 2 | Transition Metal Catalyst (e.g., Co, Rh, Ni) |

Table 2: Conceptual Cycloaddition Strategies for Pyridine Ring Synthesis

Palladium-Catalyzed Coupling Reactions in Nicotinate (B505614) Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile approach to constructing substituted aromatic systems, including nicotinates. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

For the synthesis of this compound, a strategy could involve the coupling of appropriate precursors to a pre-existing pyridine or forming the pyridine ring through a palladium-catalyzed process. For example, a Suzuki coupling could be envisioned between a boronic acid derivative of a pyridine and a methylating agent, or vice-versa. A patent describes the synthesis of Methyl 5,6-dimethylnicotinate using a palladium-catalyzed reaction between methyl 5-bromo-6-chloro-3-pyridinecarboxylate and trimethylboroxin. chemicalbook.com A similar strategy could theoretically be adapted for the 2,5-dimethyl isomer.

The synthesis of various substituted pyridines has been achieved through palladium-catalyzed reactions, highlighting the potential of this methodology. rsc.org For instance, the regioselective synthesis of 2,6-disubstituted pyridines has been reported through the denitrogenation of pyridotriazoles. rsc.org While not a direct synthesis of the target molecule, these methods demonstrate the power of palladium catalysis in accessing specifically substituted pyridines.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Reference (for related systems) |

| Suzuki Coupling | Halogenated Nicotinate Derivative | Methylboronic Acid/Ester | Pd(PPh₃)₄ / Base | chemicalbook.com |

| Stille Coupling | Stannylated Pyridine Derivative | Methyl Halide | Pd Catalyst | researchgate.net |

Table 3: Potential Palladium-Catalyzed Approaches to Substituted Nicotinates

Advanced Synthetic Modifications and Improvements

Beyond direct synthesis, ongoing research focuses on developing more efficient, selective, and sustainable methods. These advanced strategies include the development of stereoselective and regioselective syntheses and the discovery of novel catalytic systems.

Stereoselective and Regioselective Synthesis

For a molecule like this compound, which is achiral, stereoselectivity is not a concern. However, regioselectivity is a critical aspect of its synthesis, as the precise placement of the two methyl groups and the ester function on the pyridine ring is required.

The challenge of regioselectivity is prominent in many pyridine syntheses. For example, in the functionalization of a pre-existing pyridine ring, electrophilic or nucleophilic substitution reactions can lead to a mixture of isomers. Therefore, synthetic strategies that offer high regiocontrol are highly valuable. The regioselective synthesis of various substituted pyridines and imidazo[1,2-a]pyridines has been an active area of research. rsc.orgresearchgate.netbohrium.com

Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective functionalization of aromatic rings. In the context of nicotinic acid derivatives, a directing group can be used to guide a metalating agent (like a strong base) to a specific position, allowing for the subsequent introduction of a substituent with high regioselectivity.

Development of Novel Catalytic Systems

The development of new and improved catalysts is a continuous effort in organic synthesis to enhance reaction efficiency, selectivity, and substrate scope. For the synthesis of nicotinic acid esters, novel catalysts can play a significant role in both the esterification step and the construction of the pyridine ring.

In the context of esterification, while traditional acid catalysts are effective, they can sometimes lead to side reactions or require harsh conditions. Research into milder and more selective esterification catalysts is ongoing. For instance, novel coupling reagents are being developed for esterification that can operate under mild conditions and with short reaction times.

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of fine chemicals like this compound, including enhanced safety, improved reaction control, and greater scalability. While specific literature detailing a continuous flow synthesis for this exact molecule is not abundant, the principles of flow chemistry can be readily applied to established pyridine synthesis methods.

Continuous flow processes generally involve pumping reagents through a network of tubes or microreactors, where mixing and reaction occur under precisely controlled conditions. For the synthesis of a substituted pyridine such as this compound, a potential approach could adapt classical batch reactions, like the Hantzsch pyridine synthesis or variations thereof, into a continuous setup.

A hypothetical flow process could involve the following key stages:

Reagent Introduction: Separate streams of the starting materials, for instance, an enamine, a β-dicarbonyl compound, and an aldehyde, dissolved in a suitable solvent, would be introduced into the system using precision pumps.

Mixing: The reagent streams would converge in a micromixer to ensure rapid and efficient mixing, which is often superior to what can be achieved in a batch reactor.

Reaction: The mixed reagents would then flow through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or reagent. The residence time within the reactor, determined by the flow rate and reactor volume, can be precisely controlled to maximize conversion and minimize byproduct formation.

In-line Quenching and Work-up: The product stream exiting the reactor could be directly quenched by introducing a quenching agent through a separate inlet. Subsequent in-line purification steps, such as liquid-liquid extraction, can be integrated into the continuous flow path.

The benefits of such a system include superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. This can lead to significantly reduced reaction times compared to batch processing. nih.govbeilstein-journals.org Furthermore, the automation and contained nature of flow systems can minimize operator exposure to potentially hazardous reagents.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Often hours to days. | Minutes to hours. beilstein-journals.org |

| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. |

| Safety | Handling of large quantities of reagents poses risks. | Small reaction volumes at any given time enhance safety. |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the system for longer periods. |

| Process Control | More challenging to maintain homogeneity. | Precise control over temperature, pressure, and residence time. |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu This process helps in designing a viable synthetic route.

The target molecule is This compound .

A primary disconnection can be made at the ester group, a common functional group transformation. This leads to 2,5-dimethylnicotinic acid and methanol.

Transform 1: Esterification

Target: this compound

Precursors: 2,5-dimethylnicotinic acid and Methanol

The core of the molecule is the 2,5-dimethylpyridine (B147104) ring. The synthesis of this substituted pyridine ring is the key challenge. We can analyze the formation of the pyridine ring using disconnections based on established pyridine syntheses. A plausible approach is a variation of the Hantzsch synthesis.

Transform 2: Aromatization (Oxidation)

Target: 2,5-dimethylnicotinic acid (or its ester)

Precursor: A dihydropyridine intermediate.

Transform 3: Hantzsch-type condensation

This involves disconnecting the pyridine ring into three components. For this compound, this could involve the reaction of an enamine, an α,β-unsaturated carbonyl compound, and an ammonia (B1221849) source.

Target: Dihydropyridine precursor

Precursors:

An enamine derived from a β-ketoester (e.g., methyl acetoacetate (B1235776) and ammonia).

An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).

This retrosynthetic pathway suggests that this compound can be assembled from simple and readily available precursors like methyl acetoacetate, crotonaldehyde, and an ammonia source, followed by oxidation and esterification if the acid is formed initially.

Scalability and Practical Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a few milligrams to a multi-gram or kilogram scale requires careful consideration of several practical factors to ensure efficiency, safety, and reproducibility.

Key Considerations for Scalability:

Reaction Conditions:

Temperature Control: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale. Efficient heat dissipation through appropriate reactor choice and cooling systems is crucial.

Mixing: Achieving homogeneous mixing in large reactors can be challenging and may require specialized mechanical stirrers. Inefficient mixing can lead to localized temperature gradients and side reactions.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. On a larger scale, slow and controlled addition is often necessary to manage exotherms and maintain optimal stoichiometry.

Work-up and Purification:

Extractions: Liquid-liquid extractions can become cumbersome and generate large volumes of solvent waste at scale.

Purification: Chromatography, while effective at a small scale, is often impractical for large-scale purification. Crystallization, distillation, or precipitation are preferred methods for isolating the final product in high purity.

Safety:

A thorough risk assessment is essential before any scale-up. This includes understanding the hazards of all reagents, intermediates, and products, as well as the potential for runaway reactions.

Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, blast shields) are mandatory.

| Scale | Purification Method | Heat Management | Mixing |

| Milligram | Flash Chromatography | Heating mantle, oil bath | Magnetic stirrer |

| Gram | Flash Chromatography, Recrystallization | Heating mantle, water bath | Mechanical stirrer |

| Kilogram | Recrystallization, Distillation | Jacketed reactor with temperature control unit | Baffled reactor with powerful overhead stirrer |

For this compound, a potential scale-up of a Hantzsch-type synthesis would need to carefully manage the initial condensation and the subsequent oxidation step, which can be exothermic. The choice of solvent would also be critical, favoring those with higher boiling points for better temperature control and those that facilitate product isolation through crystallization.

Chemical Reactivity and Transformation of Methyl 2,5 Dimethylnicotinate

Pyridine (B92270) Ring Reactivity Studies

The reactivity of the pyridine ring in methyl 2,5-dimethylnicotinate is influenced by the presence of the electron-withdrawing ester group and the electron-donating methyl groups. This substitution pattern dictates the regioselectivity and feasibility of various chemical transformations.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. researchgate.netwikipedia.orgijrar.org The presence of an electron-withdrawing ester group further deactivates the ring towards electrophilic attack. Conversely, the two methyl groups at the 2- and 5-positions are activating groups that donate electron density to the ring.

The nitrogen atom in the pyridine ring readily reacts with electrophiles, including the protons of nitrating or sulfonating agents, or Lewis acids used as catalysts. wikipedia.orglibretexts.org This results in the formation of a pyridinium (B92312) salt, which further deactivates the ring and makes direct substitution nearly impossible. wikipedia.orgijrar.org

To achieve electrophilic substitution on the pyridine ring, it is often necessary to first convert the pyridine to its N-oxide. wikipedia.orgijrar.org The N-oxide group activates the ring towards electrophilic attack, and the oxide can be subsequently removed after the substitution reaction. wikipedia.orgijrar.org

Nucleophilic Additions and Substitutions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. gcwgandhinagar.commdpi.com In this compound, the 2- and 6-positions are sterically hindered by the methyl groups, potentially directing nucleophilic attack to the 4-position.

Nucleophilic dearomatization of pyridines, often requiring activation by N-alkylation or N-acylation to form a pyridinium salt, is a common strategy to introduce substituents. mdpi.comacs.org For instance, organolithium reagents have been shown to add preferentially to the γ-position (4-position) of the pyridine ring in related systems. rsc.org The resulting dihydropyridines can then be oxidized to the corresponding substituted pyridines. rsc.org

The presence of a good leaving group on the pyridine ring facilitates nucleophilic aromatic substitution. While this compound itself does not possess an inherent leaving group on the pyridine ring, derivatives such as ethyl 2-chloro-5,6-dimethylnicotinate can undergo nucleophilic substitution where the chloro group is displaced. scbt.comevitachem.com

Oxidation and Reduction Pathways of the Pyridine Moiety

Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like peracids or dimethyldioxirane. wikipedia.orgresearchgate.netabertay.ac.uk This transformation is a common strategy to modify the reactivity of the pyridine ring, as discussed in the context of electrophilic substitution. wikipedia.orgijrar.org The rate of N-oxidation can be influenced by steric effects of substituents on the ring. researchgate.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via hydrogenation. rsc.org This reaction is typically carried out using a catalyst such as rhodium oxide under mild conditions. rsc.org The presence of functional groups on the pyridine ring, such as esters, is generally well-tolerated in these reductions. rsc.org For example, the reduction of functionalized and multi-substituted pyridines has been successfully achieved, yielding the corresponding piperidine derivatives. rsc.org

Ester Group Transformations

The ester group of this compound is a key functional handle that allows for a variety of chemical modifications.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of methyl nicotinate (B505614) derivatives, including this compound, to the corresponding carboxylic acid and methanol (B129727) can be catalyzed by acids or bases. Studies on the alkaline hydrolysis of methyl nicotinate have shown that the reaction follows pseudo-first-order kinetics. scispace.comnih.gov

The rate of hydrolysis is influenced by the solvent system. For instance, the alkaline hydrolysis of methyl nicotinate has been studied in aqueous dioxane mixtures. ijitce.org The kinetics of hydrolysis for other nicotinate esters have also been investigated, with findings indicating that the rate is pH-dependent and can be influenced by the type of buffer used. nih.gov

| Parameter | Observation | Reference |

| Kinetics | Pseudo-first-order | scispace.comnih.gov |

| pH Dependence | Rate is pH-dependent | nih.gov |

| Solvent Effects | Rate is influenced by the solvent system (e.g., water-dioxane) | ijitce.org |

| Buffer Catalysis | Hydrolysis rate can be dependent on the buffer species | nih.gov |

Transesterification Reactions with Various Alcohols

Transesterification is a widely used method to convert one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is an equilibrium process, and often requires shifting the equilibrium towards the product, for instance, by removing the lower-boiling alcohol. orgsyn.orggoogle.com

The transesterification of methyl nicotinate derivatives with various alcohols, including bulky alcohols like menthol (B31143), has been reported. orgsyn.orggoogle.com These reactions can be catalyzed by acids, bases (such as alkoxides), or neutral catalysts like titanates. orgsyn.org For example, the transesterification of methyl nicotinate with menthol can be achieved using sodium methoxide (B1231860) as a catalyst. google.comgoogle.com This process is often carried out under vacuum to facilitate the removal of methanol and drive the reaction to completion. google.com

| Catalyst Type | Examples | Reference |

| Acid | Sulfuric acid, p-toluenesulfonic acid | orgsyn.org |

| Base | Sodium methoxide, Butyllithium | orgsyn.orggoogle.comgoogle.com |

| Neutral | Titanates, Potassium cyanide | orgsyn.org |

Conversion to Other Carboxylic Acid Derivatives (e.g., Amides, Hydrazides)

The methyl ester functionality of this compound is a key site for chemical transformation, allowing for its conversion into other important carboxylic acid derivatives such as amides and hydrazides. These reactions typically proceed through nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is displaced by a stronger nucleophile.

Amide Synthesis: The conversion to amides can be achieved by reacting this compound with ammonia (B1221849), primary amines, or secondary amines. This process, known as aminolysis, yields the corresponding 2,5-dimethylnicotinamide. The reaction conditions can be tailored, but often involve heating the ester with the amine, sometimes in a solvent like ethanol (B145695). For less reactive amines, the reaction may be facilitated by converting the ester to a more reactive acyl chloride first.

Hydrazide Synthesis: The synthesis of 2,5-dimethylnicotinohydrazide is readily accomplished by reacting this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). researchgate.netgoogle.com This reaction, or hydrazinolysis, is generally efficient and often carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol or methanol. researchgate.netgoogle.com The resulting hydrazide is a valuable intermediate, as the hydrazinyl moiety can undergo further reactions, such as condensation with ketones or aldehydes to form hydrazones, or cyclization to form various heterocyclic systems like triazoles or oxadiazoles. orientjchem.org

Table 1: Synthesis of Carboxylic Acid Derivatives from this compound

| Derivative | Reagent | General Conditions | Product |

|---|---|---|---|

| Amide | Ammonia (NH₃) or Amine (RNH₂/R₂NH) | Heating in a solvent (e.g., ethanol) | 2,5-dimethylnicotinamide |

| Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Refluxing in a solvent (e.g., ethanol) researchgate.netgoogle.com | 2,5-dimethylnicotinohydrazide |

Reactivity of Methyl Substituents

The two methyl groups attached to the pyridine ring at positions 2 and 5 are not inert and can participate in a variety of chemical transformations. Their reactivity is influenced by their position on the electron-deficient pyridine ring, which can stabilize anionic or radical intermediates formed at the benzylic-like position.

Side-Chain Functionalization Reactions

The methyl groups can be functionalized through several methods, including halogenation and condensation reactions.

Halogenation: Free-radical halogenation can introduce a halogen atom (e.g., Br, Cl) onto the methyl group, converting it into a halomethyl group (e.g., -CH₂Br). This transformation creates a reactive electrophilic site. The resulting halomethyl derivative can then readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups such as amines, alcohols, or cyanides. evitachem.com

Condensation Reactions: The methyl groups, particularly the one at the 2-position, can be activated by a strong base to form a carbanion. This nucleophilic species can then react with electrophiles, most notably aldehydes and ketones, in condensation reactions. For instance, condensation of related methyl-substituted nicotinates with aromatic aldehydes (like benzaldehyde) in the presence of a dehydrating agent such as acetic anhydride (B1165640) has been reported. rsc.org This type of reaction leads to the formation of styryl derivatives, extending the carbon skeleton of the molecule.

Table 2: Examples of Side-Chain Functionalization

| Reaction Type | Reagents | Functional Group Formed | Potential Subsequent Reactions |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromomethyl (-CH₂Br) | Nucleophilic substitution evitachem.com |

| Condensation | Aldehyde (R-CHO), Acetic Anhydride | Styryl (-CH=CH-R) | Further alkene reactions |

Oxidative Transformations of Alkyl Groups

The methyl groups can be oxidized to higher oxidation states, yielding hydroxymethyl, formyl, or carboxylic acid functionalities. wikipedia.orgharvard.edu The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Partial Oxidation: Selective oxidation to the aldehyde (formyl) or alcohol (hydroxymethyl) level is challenging but can be achieved with specific reagents.

Complete Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, typically oxidize the methyl groups completely to carboxylic acid groups (-COOH). wikipedia.org The oxidation of both methyl groups on this compound would lead to the formation of pyridine-2,3,5-tricarboxylic acid. Research on related dimethyl-nicotinic acids has shown that ozonolysis can also be used to achieve this transformation. rsc.org

These oxidative transformations are significant as they introduce new functional groups that can dramatically alter the molecule's properties and serve as handles for further synthetic elaboration.

Derivatization and Scaffold Utilization

This compound is a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems and products of multi-component reactions.

Synthesis of Pyridine-Fused Heterocyclic Systems

The functional groups of this compound provide synthetic handles for constructing fused-ring systems. The ester and methyl groups can be manipulated to contain the necessary functionalities for intramolecular cyclization reactions. For example, a methyl group could be converted to an amine via halogenation followed by substitution, while the ester at the adjacent position could be hydrolyzed to a carboxylic acid. The resulting amino acid could then undergo intramolecular condensation to form a fused lactam.

Methodologies like the Bohlmann-Rahtz pyridine synthesis have been employed to create fused heterocycles containing a pyridine core from different precursors. figshare.com Similarly, the functional array of this compound can be envisioned as a starting point for building fused systems like pyrido[2,3-d]pyrimidines or other complex polyheterocycles. figshare.comresearchgate.net

Incorporation into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single operation to form a complex product, enhancing efficiency and molecular diversity. mdpi.com While direct use of this compound in MCRs is not widely documented, its derivatives are ideal candidates for such transformations.

For instance, the methyl groups can be oxidized to an aldehyde, which can then serve as the carbonyl component in well-known MCRs:

Biginelli Reaction: An aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. scielo.br

Hantzsch Pyridine Synthesis: An aldehyde, two equivalents of a β-ketoester, and ammonia react to form dihydropyridines. mdpi.com

Ugi or Passerini Reactions: These isocyanide-based MCRs utilize an aldehyde or ketone as one of the key components to create peptide-like structures or α-acyloxyamides. scielo.brnih.gov

By converting one of its functional groups, this compound can be integrated into these convergent synthetic strategies, allowing for the rapid generation of complex molecular libraries based on its pyridine scaffold. beilstein-journals.org

Development of Diverse Nicotinate Analogues

The strategic functionalization of this compound and its close structural relatives is a key strategy for producing diverse nicotinate analogues. These transformations leverage the inherent reactivity of the molecule to introduce new functional groups and build more complex molecular architectures.

One of the primary methods for diversification involves the halogenation of the methyl groups. For instance, the related compound, ethyl 2,6-dimethylnicotinate, can be chloromethylated at the 5-position to yield ethyl 5-(chloromethyl)-2,6-dimethylnicotinate. evitachem.com This chloromethyl group acts as a reactive handle for subsequent nucleophilic substitution reactions. A variety of nucleophiles, such as amines and alcohols, can displace the chloride to form new carbon-nitrogen or carbon-oxygen bonds, thereby creating a library of new derivatives. evitachem.com This approach is valuable for synthesizing compounds with potential applications in medicinal chemistry and materials science. evitachem.com

| Starting Material | Reagent | Product | Reaction Type |

| Ethyl 2,6-dimethylnicotinate | Chloromethyl methyl ether / Acid catalyst | Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate | Chloromethylation |

| Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate | Amine (R-NH₂) | Ethyl 5-((alkylamino)methyl)-2,6-dimethylnicotinate | Nucleophilic Substitution |

| Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate | Alcohol (R-OH) | Ethyl 5-((alkoxy)methyl)-2,6-dimethylnicotinate | Nucleophilic Substitution |

This table illustrates the functionalization of a dimethylnicotinate scaffold via halogenation of a methyl group, followed by nucleophilic substitution to generate diverse analogues. evitachem.com

Another significant transformation pathway involves the modification of the pyridine ring itself. The pyridine core of nicotinate derivatives can be halogenated to enhance its electrophilic character. For example, related dimethylnicotinate structures can be converted to chlorinated pyridines, such as Ethyl 2-Chloro-5,6-dimethylnicotinate, by reacting them with reagents like phosphorus oxychloride. scbt.comvu.lt The introduction of a chlorine atom onto the pyridine ring activates it towards nucleophilic aromatic substitution, allowing for the introduction of various substituents at that position. The steric hindrance provided by the adjacent dimethyl groups can also influence the regioselectivity of these reactions, leading to specific isomers. scbt.com

| Precursor | Reagent | Product | Reaction Type |

| Pyridone derivative of dimethylnicotinate | Phosphorus oxychloride (POCl₃) | Methyl 2-chloro-5,6-dimethylnicotinate | Deoxygenative Chlorination |

| Methyl 2-chloro-5,6-dimethylnicotinate | Nucleophile (e.g., R-NH₂) | Methyl 2-(substituted-amino)-5,6-dimethylnicotinate | Nucleophilic Aromatic Substitution |

This table demonstrates the activation of the pyridine ring through chlorination and its subsequent reaction to form new analogues. scbt.comvu.lt

Furthermore, the core structure of dimethylnicotinates can be utilized in multi-component reactions to build highly complex heterocyclic systems. The Hantzsch reaction, a classic method for synthesizing dihydropyridines, involves the condensation of an aldehyde, a β-ketoester, and an amine. sci-hub.ru Derivatives of this compound can potentially serve as the β-ketoester component in such reactions, leading to the formation of complex dihydropyridine (B1217469) structures with various substituents. sci-hub.ru These reactions are highly valuable for creating libraries of compounds for biological screening. For instance, the synthesis of potent mineralocorticoid receptor antagonists has been achieved through modified Hantzsch reactions leading to cyanodihydropyridine analogues. sci-hub.ru

More elaborate structures, such as macrocycles, can also be developed. By converting the methyl groups of a nicotinate ester into reactive arms, such as bis(bromomethyl) groups, it is possible to perform cyclization reactions. The reaction of ethyl 2,6-bis(bromomethyl)nicotinate, derived from ethyl 2,6-dimethylnicotinate, with catechols can lead to the formation of novel crown ether analogues. lsu.edu This demonstrates the potential for transforming simple dimethylnicotinate esters into complex macrocyclic structures.

Spectroscopic Characterization and Structural Elucidation of Methyl 2,5 Dimethylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms in Methyl 2,5-dimethylnicotinate can be predicted.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the three methyl groups. The substitution pattern of the pyridine ring significantly influences the chemical shifts of the remaining ring protons.

Based on the analysis of related compounds like 2,5-dimethylpyridine (B147104) and methyl nicotinate (B505614), the following proton signals are anticipated for this compound:

Aromatic Protons: The pyridine ring contains two aromatic protons at positions 4 and 6. The proton at position 6, being adjacent to the nitrogen atom, is expected to be the most downfield, likely appearing as a singlet or a narrow doublet. The proton at position 4 will also be a singlet and its chemical shift will be influenced by the adjacent methyl and ester groups. For instance, in 2,5-dimethylpyridine, the ring protons show signals at specific chemical shifts that can be used as a reference. chemicalbook.com

Methyl Protons: Three distinct singlet signals are expected for the methyl groups:

The methyl group at position 2 (C2-CH₃) will likely be deshielded due to its proximity to the nitrogen atom and the ester group.

The methyl group at position 5 (C5-CH₃) will have a chemical shift typical for a methyl group on an aromatic ring.

The methyl ester protons (COOCH₃) will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm, as seen in various methyl esters of nicotinic acid. chemicalbook.com

A predicted ¹H NMR data table for this compound is presented below, based on data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | ~7.9-8.1 | s | - |

| H-6 | ~8.4-8.6 | s | - |

| C2-CH₃ | ~2.5-2.7 | s | - |

| C5-CH₃ | ~2.3-2.5 | s | - |

| COOCH₃ | ~3.9-4.0 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the carbonyl group, and the positions of the methyl substituents.

By referencing data from methyl nicotinate chemicalbook.comnih.gov and various lutidines nih.govchemicalbook.comchemicalbook.com, the following chemical shifts can be predicted:

Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbons attached to the nitrogen (C2 and C6) and the carbon bearing the ester group (C3) will be significantly downfield. The presence of methyl groups at C2 and C5 will also influence the shifts of the adjacent carbons.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm.

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum. The methyl ester carbon (OCH₃) will be around 52-53 ppm, while the two ring-attached methyl carbons will be at lower chemical shifts.

A predicted ¹³C NMR data table is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~155-158 |

| C3 | ~128-130 |

| C4 | ~135-137 |

| C5 | ~132-134 |

| C6 | ~148-150 |

| C=O | ~165-167 |

| OCH₃ | ~52-53 |

| C2-CH₃ | ~22-24 |

| C5-CH₃ | ~17-19 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)ipb.pt

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. In this compound, since the aromatic protons are predicted to be singlets, no direct H-H correlations on the ring would be observed. However, long-range couplings, if present, might be detectable. The primary use of COSY would be to confirm the absence of vicinal proton-proton coupling on the pyridine ring, consistent with the proposed substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. libretexts.orgustc.edu.cn An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would connect the signal for the C2-CH₃ protons to the C2-CH₃ carbon, and the aromatic H-4 and H-6 protons to their respective ring carbons.

Correlations from the C2-CH₃ protons to C2 and C3 of the pyridine ring.

Correlations from the C5-CH₃ protons to C4, C5, and C6 of the ring.

Correlations from the COOCH₃ protons to the ester carbonyl carbon (C=O).

Correlations from the aromatic proton H-6 to C2, C4, and C5.

Correlations from the aromatic proton H-4 to C2, C3, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, irrespective of whether they are bonded. acs.orgmdpi.com This technique would be particularly useful to confirm the relative positions of the substituents. A key expected NOE would be between the protons of the C2-methyl group and the H-6 proton, and potentially between the C5-methyl group and the H-4 and H-6 protons, confirming their proximity on the pyridine ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Based on data for methyl nicotinate chemicalbook.com and other related esters and pyridine derivatives, the following characteristic peaks are expected:

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is predicted to be in the region of 1720-1730 cm⁻¹. This is a highly characteristic peak for esters.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibrations of the ester group will likely show strong bands in the 1100-1300 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl groups and the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

A table of predicted FT-IR absorption bands is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1720-1730 | Strong |

| C=C, C=N Ring Stretch | 1400-1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

| C-H Bending | 700-900 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyridine ring and the C-C bonds.

Expected characteristic Raman bands, based on studies of nicotinic acid and its derivatives, jocpr.comresearchgate.netd-nb.info include:

Ring Breathing Modes: The symmetric "breathing" vibration of the pyridine ring is expected to produce a strong and sharp band, which is a characteristic feature in the Raman spectra of pyridine derivatives.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible.

C=O Stretching: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Substituent-Ring Vibrations: Vibrations associated with the C-C bonds connecting the methyl groups to the ring, and the C-C bond of the ester group to the ring, would also be observable.

A table of predicted Raman shifts is provided below.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=O Stretch (Ester) | 1720-1730 | Weak-Medium |

| Ring Breathing Mode | ~1000-1050 | Strong |

| C=C, C=N Ring Stretch | 1400-1600 | Medium-Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds like this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions and their fragments, a wealth of structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a unique elemental formula.

For this compound (C₉H₁₁NO₂), the exact mass can be calculated and compared with the experimentally determined value. This high level of accuracy is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. HRMS is particularly valuable in the analysis of complex mixtures, ensuring the confident identification of the target compound. In a study involving the synthesis of related substituted pyridine derivatives, HRMS (ESI) was used to confirm the elemental composition of the products, demonstrating its utility in verifying the successful synthesis of novel compounds. mdpi.com

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Nominal Mass | 165 |

| Monoisotopic Mass | 165.07898 u |

| Typical HRMS Result | [M+H]⁺ 166.08627 |

Note: The HRMS result is a hypothetical value for illustrative purposes, representing the protonated molecule.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed in the second mass analyzer.

Table 2: Predicted Major MS/MS Fragments for [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 166.0863 | 134.0600 | 32.0262 (CH₄O) | Protonated 2,5-dimethylnicotinic acid |

| 166.0863 | 106.0651 | 60.0211 (C₂H₄O₂) | Pyridine ring fragment after ester loss |

| 134.0600 | 90.0494 | 44.0106 (CO₂) | Protonated 2,5-dimethylpyridine |

Note: The fragmentation data is predicted based on common fragmentation patterns of similar compounds. scienceready.com.aulibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. To perform this analysis, a suitable single crystal of this compound or a derivative would be grown. While a specific SCXRD study for this compound is not publicly documented, studies on related methyl nicotinate and substituted pyridine derivatives provide valuable insights into the expected structural features. nih.govresearchgate.net

For example, a study on 3-acetyl-2-aryl-5-[3-(6-methylpyridinyl)]-oxadiazole derivatives, which were synthesized from 6-methyl nicotinate, utilized single-crystal X-ray analysis to confirm the three-dimensional structure of one of the final products. nih.gov Similarly, research on dimethylthallium(III) complexes with nicotinic acid derivatives involved determining the molecular structures via SCXRD, revealing details about coordination and intermolecular interactions. researchgate.net These studies show that the pyridine ring is typically planar, and the ester group orientation is a key conformational feature. In cocrystals of substituted pyridine N-oxides, SCXRD revealed detailed information about the geometry of intermolecular interactions. acs.org

Table 3: Representative Crystallographic Data for a Substituted Methyl Nicotinate Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.16 |

| b (Å) | 18.06 |

| c (Å) | 14.36 |

| β (°) ** | 96.29 |

| Volume (ų) ** | 2104.7 |

| Z | 4 |

Note: Data is from a related substituted nicotinate derivative for illustrative purposes. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline form of a bulk sample. It is particularly useful for phase identification, purity assessment, and the study of polymorphism. The PXRD pattern is a fingerprint of a specific crystalline solid.

The analysis of PXRD data for a sample of this compound would involve comparing the experimental diffractogram with a reference pattern, either calculated from single-crystal data or from a database. In studies of substituted pyridines and their solvates, PXRD was used to verify the phase purity of the synthesized products and to analyze the resulting powders after desolvation experiments. researchgate.netnih.goviucr.org For instance, in the synthesis of cadmium(II) coordination polymers with substituted pyridines, the phase purity of the bulk materials was confirmed by PXRD. researchgate.net A patent for substituted polycyclic pyridone derivatives also provides examples of characteristic PXRD peaks for different crystalline forms. google.com

Table 4: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Pyridine Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 7.1 | 12.44 | 100 |

| 9.3 | 9.50 | 45 |

| 14.1 | 6.28 | 80 |

| 15.1 | 5.86 | 60 |

| 21.0 | 4.23 | 90 |

| 23.4 | 3.80 | 75 |

Note: This table presents a hypothetical set of PXRD peaks based on data for related compounds to illustrate the nature of PXRD data. google.com

High-Resolution Rotational and Microwave Spectroscopy for Gas-Phase Conformational Analysis

High-resolution rotational and microwave spectroscopy are unparalleled techniques for determining the precise geometric structure and conformational landscape of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid states.

For a molecule like this compound, with multiple rotational axes and the possibility of internal rotation of the methyl groups, microwave spectroscopy can provide highly accurate rotational constants (A, B, C). These constants are inversely proportional to the moments of inertia and thus are exquisitely sensitive to the molecular geometry. By analyzing the spectra of different isotopologues (e.g., ¹³C, ¹⁵N, ¹⁸O), a complete and unambiguous molecular structure can be determined.

Studies on related methyl-substituted pyridines, such as the picolylamines, have utilized microwave spectroscopy to investigate the effects of substitution on the three-dimensional shape and electron distribution. core.ac.ukillinois.edu The analysis of hyperfine splitting due to the ¹⁴N nucleus provides information about the electronic environment around the nitrogen atom. core.ac.uk While no specific microwave spectroscopy study of this compound has been reported, the techniques applied to similar molecules like 2-methylpyridine (B31789) demonstrate the potential to elucidate its gas-phase structure and the barrier to internal rotation of the methyl groups. acs.org

Table 5: Hypothetical Spectroscopic Constants for this compound from Microwave Spectroscopy

| Spectroscopic Constant | Hypothetical Value |

| A (MHz) | ~ 2500 |

| B (MHz) | ~ 1500 |

| C (MHz) | ~ 1000 |

| μₐ (D) | ~ 1.5 |

| μₑ (D) | ~ 2.0 |

Note: These values are estimations based on the expected structure and data from similar molecules and are for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores—the part of the molecule responsible for its color, or more broadly, its absorption of light. For organic molecules like this compound and its derivatives, the primary chromophore is the substituted pyridine ring.

The electronic transitions observed in the UV-Vis spectra of these compounds are typically of the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) types. The pyridine ring, an aromatic system, possesses a conjugated π-electron system. The absorption bands resulting from π → π* transitions are generally intense and occur at shorter wavelengths (in the near-UV region). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The nitrogen atom in the pyridine ring also has a lone pair of non-bonding electrons (n-electrons). The excitation of one of these electrons to a π* antibonding orbital gives rise to an n → π* transition. These transitions are typically of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band or as a separate weak band at a longer wavelength.

For a series of halogenoaminopyrazole derivatives, which also contain heterocyclic rings, electronic spectra have shown characteristic absorption bands in the range of 246–300 nm, which have been assigned to π-π* transitions. chemicalbook.com This provides a general reference for the expected absorption region for similar heterocyclic compounds.

A detailed analysis would require experimental measurement of the UV-Vis spectrum of this compound in a suitable solvent. The resulting data would be presented in a table format, detailing the absorption maxima (λmax) in nanometers (nm) and the corresponding molar absorptivity (ε) in L·mol-1·cm-1.

Table of Expected UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | π → π |

| Data Not Available | Data Not Available | Data Not Available | n → π |

The generation of this data would involve dissolving a known concentration of the compound in a UV-transparent solvent (such as ethanol (B145695) or cyclohexane) and recording the absorbance across the UV-Vis range using a spectrophotometer. The precise λmax values and their corresponding molar absorptivities would provide valuable information for the structural confirmation and quantitative analysis of this compound.

Computational and Theoretical Chemistry Studies on Methyl 2,5 Dimethylnicotinate

Quantum Chemical Calculations for Molecular Geometry and Conformational Space

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For methyl 2,5-dimethylnicotinate, these calculations explore its conformational space to identify low-energy arrangements of its atoms. The flexibility of the molecule is primarily associated with the rotation around the single bond connecting the ester group to the pyridine (B92270) ring.

Conformational analysis, often performed using ab initio or DFT methods, helps to understand the molecule's structural preferences. nih.govresearchgate.net While specific studies on this compound are not prevalent in the literature, analysis of related structures, like methyl 6-chloronicotinate, shows that the molecule is nearly planar. researchgate.net For methyl 6-chloronicotinate, the dihedral angle between the pyridine ring and the ester group is a mere 3.34(14)°. researchgate.net It is computationally plausible that this compound also prefers a largely planar conformation to maximize electronic conjugation, with minor deviations depending on the steric hindrance from the methyl groups. The conformational landscape is determined by a delicate balance of steric effects from the methyl substituents and electronic effects favoring planarity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying the electronic properties of molecules like this compound. nih.gov

DFT calculations are used to map the electronic structure and predict reactivity. Key to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals provide insight into the molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most likely to be donated. In molecules with aromatic rings, the HOMO is often distributed across the π-system. mdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich dimethyl-substituted pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most likely to accept an electron. The LUMO is anticipated to be centered on the pyridine ring and the carbonyl carbon of the ester group, which are the most electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). nih.govmdpi.com For this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. The most positive regions (blue) would likely be found near the hydrogen atoms.

| Descriptor | Predicted Location/Characteristic for this compound | Significance |

|---|---|---|

| HOMO | Primarily on the dimethyl-substituted pyridine ring | Region of electron donation (nucleophilicity) |

| LUMO | Distributed over the pyridine ring and ester carbonyl group | Region of electron acceptance (electrophilicity) |

| Energy Gap (HOMO-LUMO) | Influences chemical reactivity and kinetic stability | A larger gap implies higher stability |

| MEP (Negative Potential) | Pyridine Nitrogen, Carbonyl Oxygen | Sites for electrophilic attack |

| MEP (Positive Potential) | Hydrogen atoms of methyl groups | Sites for nucleophilic attack |

The primary intermolecular forces at play would include:

Hydrogen Bonds: Weak C–H···O and C–H···N hydrogen bonds are expected, where hydrogen atoms from the methyl groups or the pyridine ring interact with oxygen atoms of the ester group or the nitrogen atom of a neighboring molecule. researchgate.net

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. In the crystal structure of a related compound, methyl 6-chloronicotinate, a centroid-centroid distance of 3.8721(4) Å between adjacent pyridine rings was observed, indicating significant π-π stacking. researchgate.net

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | C-H (methyl/ring) | O (ester), N (ring) | Connects molecules into layers or chains researchgate.net |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes packing through aromatic interactions researchgate.netresearchgate.net |

| Dispersion | Entire Molecule | Entire Molecule | Contributes significantly to the total lattice energy mdpi.com |

DFT is a reliable method for calculating the vibrational frequencies of a molecule. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each vibrational mode (e.g., C=O stretch, C-H bend, ring vibrations) can be assigned to a specific peak. This process, often aided by Potential Energy Distribution (PED) analysis, validates the optimized molecular structure and provides a complete understanding of the molecule's vibrational properties. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)

While no specific MD simulations for this compound are documented, this technique could be applied to study its dynamic behavior in different environments, such as in solution. MD simulations would track the movements of the atoms over time, providing insights into conformational flexibility, solvation effects, and transport properties.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly DFT, is invaluable for elucidating reaction mechanisms. researchgate.net For the synthesis of this compound, such as through the esterification of 2,5-dimethylnicotinic acid, computational studies could map the entire reaction pathway. This involves:

Reactant and Product Optimization: Calculating the geometries and energies of the starting materials and final products.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Such studies can confirm the plausibility of a proposed mechanism and provide a deeper understanding of the chemical transformation at a molecular level.

Prediction of Spectroscopic Properties and Validation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for the accurate simulation of various spectra, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), providing a theoretical framework for interpreting experimental data. For related pyridine derivatives, studies have demonstrated a high correlation between theoretical and experimental spectroscopic properties. researchgate.netnih.gov

The general workflow for such a study on this compound would involve several key steps. Initially, the molecule's geometry is optimized to find its most stable conformation. Following this, vibrational frequencies are calculated to predict the IR spectrum. Similarly, NMR chemical shifts are computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are then compared with experimental spectra to validate the computational model. For instance, studies on nicotinic acid, a related compound, have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can produce vibrational frequencies and structural parameters that are in good agreement with experimental results obtained from FTIR and Raman spectroscopy. jocpr.comnih.gov

To illustrate the process, the table below shows a hypothetical comparison between experimental and calculated vibrational frequencies for a key functional group in a molecule like this compound. Such a table would be essential in a dedicated study to demonstrate the accuracy of the computational method.

| Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated Vibrational Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| C=O (Ester) | ~1720 | ~1750 |

| C-O (Ester) | ~1250 | ~1280 |

| C=C (Pyridine Ring) | ~1590 | ~1610 |

| C-H (Methyl) | ~2950 | ~2980 |

| This table is illustrative and based on typical values for similar compounds. Actual experimental and computational data for this compound would be required for a definitive analysis. |

Similarly, for NMR spectroscopy, calculated chemical shifts for ¹H and ¹³C atoms would be benchmarked against experimental data. Machine learning approaches are also emerging as a powerful tool to enhance the accuracy and speed of NMR predictions. frontiersin.org

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a profound method for analyzing the electron density of a molecule to understand its chemical bonding and structure. orientjchem.org This theory partitions the electron density into atomic basins, allowing for the characterization of atomic and bond properties. The analysis focuses on the properties at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

Key parameters derived from QTAIM analysis at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP and can provide information about the π-character of a bond. A higher ellipticity suggests a greater degree of π-conjugation. nih.govresearchgate.net

While a specific QTAIM study on this compound is not available in the reviewed literature, research on other pyridine derivatives has successfully employed this method to elucidate bonding characteristics. researchgate.netnih.govorientjchem.org For example, QTAIM has been used to study the effect of substituents on the electronic properties of pyridine rings and to analyze the nature of intermolecular interactions. nih.gov

A theoretical study of this compound using QTAIM would involve calculating the electron density using a high-level theoretical method (like DFT) and then analyzing its topology. This would provide quantitative insights into the covalent character of the C-C, C-N, C-O, and C-H bonds within the molecule, as well as the nature of any potential intramolecular interactions.

The following table provides an illustrative example of the kind of data that would be generated in a QTAIM analysis for selected bonds in a molecule like this compound.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) |

| N1-C2 (Pyridine) | ~0.30 | -0.8 | ~0.1 |

| C3-C4 (Pyridine) | ~0.32 | -0.9 | ~0.2 |

| C3-C(O) | ~0.28 | -0.7 | ~0.05 |

| C=O | ~0.40 | +0.5 | ~0.01 |

| This table is illustrative. The values are representative of what might be expected for similar bonds in related organic molecules based on existing literature. A specific computational study on this compound is required for actual data. |

Such an analysis would be invaluable for understanding the electronic effects of the two methyl groups and the methyl ester group on the pyridine ring, providing a detailed picture of the molecule's reactivity and stability.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to the qualitative and quantitative analysis of "Methyl 2,5-dimethylnicotinate". They allow for the effective separation of the target compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and quantifying "this compound". A reverse-phase HPLC method is often employed, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.

A typical HPLC method for the analysis of pyridine (B92270) derivatives, which can be adapted for "this compound", might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer. ijrpas.com Detection is commonly performed using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the method. mdpi.com

Research findings for a related compound, "Methyl nicotinate", demonstrated a successful HPLC-DAD method for its simultaneous determination with other active ingredients. mdpi.com For "this compound", a similar approach would be expected to yield high-resolution separation and accurate quantification. The retention time of the compound would be specific under defined chromatographic conditions, allowing for its unambiguous identification.

Table 1: Illustrative HPLC Parameters for "this compound" Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) at 265 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 5.2 minutes |

Note: This data is illustrative and would require experimental verification.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds and can be effectively used for "this compound". cdc.gov It is particularly useful for monitoring the progress of its synthesis reaction and for detecting volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a high degree of sensitivity and selectivity, allowing for the definitive identification of the compound and any trace-level byproducts. cdc.govtandfonline.com

For pyridine and its derivatives, headspace GC-MS has been shown to be an effective method for quantitative analysis in various matrices. tandfonline.com This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. This minimizes sample preparation and reduces the potential for matrix interference.

Table 2: Representative GC-MS Parameters for "this compound"

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 amu |

Note: This data is illustrative and would require experimental verification.

Validation of Analytical Procedures in Chemical Research

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. scispace.com It ensures the reliability, reproducibility, and accuracy of the analytical data generated. mastelf.com The validation of analytical procedures for "this compound" should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). sepscience.compharmtech.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.comchromatographyonline.com It is typically expressed as the relative standard deviation (RSD) of a series of measurements. pharmtech.com Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) are assessed to understand the variability of the method. chromatographyonline.com

Accuracy is the closeness of the test results obtained by the method to the true value. scioninstruments.comchromatographyonline.com It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. scispace.commastelf.com

Table 3: Illustrative Precision and Accuracy Data for HPLC Analysis of "this compound"

| Concentration Level | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) | Accuracy (% Recovery) |

| Low | < 2.0% | < 3.0% | 98.0 - 102.0% |

| Medium | < 1.5% | < 2.5% | 98.5 - 101.5% |

| High | < 1.0% | < 2.0% | 99.0 - 101.0% |

Note: This data is illustrative and based on typical acceptance criteria.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. industrialpharmacist.comwisdomlib.org It is assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1. industrialpharmacist.com

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguru.cogmpsop.comnumberanalytics.com

Table 4: Illustrative Linearity and Range Data for "this compound"

| Parameter | Result |

| Range | 1 µg/mL to 100 µg/mL |

| Number of Points | 7 |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Note: This data is illustrative.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ut.eechromatographyonline.com It is often estimated based on the signal-to-noise ratio, typically 3:1. pharmtech.comresearchgate.net

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmtech.comut.ee A common signal-to-noise ratio for the LOQ is 10:1. pharmtech.com Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 5: Illustrative LOD and LOQ Values for "this compound"

| Parameter | Method | Estimated Value |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 0.3 µg/mL |

Note: This data is illustrative and would require experimental confirmation.

Quality Control (QC) Frameworks in Synthetic Research Laboratories

A comprehensive Quality Control (QC) framework is essential in a synthetic research laboratory to ensure the reproducible synthesis of this compound of the desired quality. This framework encompasses the entire manufacturing process, from the inspection of raw materials to the final release of the product. google.com The goal of QC is to build quality into the process, rather than testing it into the final product. stepscience.com

The process begins with stringent specifications for starting materials, such as 2,5-dimethylnicotinic acid and methanol (B129727). These materials must be tested for identity, purity, and any critical impurities that might affect the reaction's outcome. During the synthesis, In-Process Controls (IPCs) are used to monitor the reaction's progress, ensuring it proceeds to completion and minimizes the formation of by-products. nih.gov Upon completion, the final product, this compound, is rigorously tested against a predefined set of specifications to confirm its identity, purity, strength, and quality before it is approved.

The following table details a typical QC framework for the laboratory synthesis of this compound.

Interactive Data Table: Quality Control Framework for this compound Synthesis

| Stage | Test / Parameter | Analytical Method | Specification |

|---|---|---|---|

| Raw Material Control | Identity of 2,5-dimethylnicotinic acid | FTIR Spectroscopy | Spectrum conforms to reference standard |

| Purity of 2,5-dimethylnicotinic acid | HPLC | ≥ 99.0% | |

| Identity and Purity of Methanol | Gas Chromatography (GC) | ≥ 99.8%, Water content ≤ 0.1% | |

| In-Process Control (IPC) | Reaction Completion | UPLC-MS | Starting material (2,5-dimethylnicotinic acid) ≤ 1.0% |

| Monitoring of Key Impurity | HPLC | Specific by-product ≤ 0.5% | |

| Final Product Control | Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |

| Identification | ¹H NMR, Mass Spectrometry | Structure confirmed | |

| Purity Assay | HPLC / GC | ≥ 99.5% |

Process Analytical Technology (PAT) Integration for Real-time Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net As defined by the U.S. Food and Drug Administration (FDA), the goal of PAT is to enhance process understanding and control, ensuring that product quality is built into the manufacturing process from the start. stepscience.commt.com